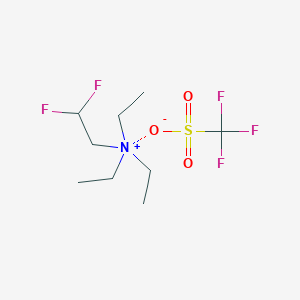![molecular formula C20H29N3O4 B13127608 2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester](/img/structure/B13127608.png)
2,6,9-Triaza-spiro[3.6]decane-6,9-dicarboxylicacidbenzylestertert-butylester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of three nitrogen atoms within its spirocyclic framework, making it a triaza compound. The presence of ester groups further adds to its chemical versatility, allowing it to participate in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable diamine with a diester under controlled conditions. The reaction is often carried out in the presence of a strong base, such as sodium hydride, to facilitate the cyclization process. The reaction mixture is then heated to promote the formation of the spirocyclic structure.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or thiols replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.
Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a base like triethylamine.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Aplicaciones Científicas De Investigación
2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester has found applications in various fields of scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential as a scaffold in drug design, particularly for targeting enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials, owing to its unique structural properties.
Mecanismo De Acción
The mechanism by which 2,6,9-Triazaspiro[3.6]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester exerts its effects is largely dependent on its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes and receptors, potentially inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects. For example, in cancer research, the compound may inhibit enzymes involved in cell proliferation, thereby reducing tumor growth.
Comparación Con Compuestos Similares
Similar Compounds
1,4,9-Triazaspiro[5.5]undecan-2-one: Another triaza compound with a different spirocyclic structure.
2,6,9-Triazaspiro[4.5]decane-6,9-dicarboxylicacid: Similar in structure but with a different ring size.
2,6,9-Triazaspiro[3.5]nonane-6,9-dicarboxylicacid: A smaller spirocyclic compound with similar functional groups.
Uniqueness
2,6,9-Triazaspiro[36]decane-6,9-dicarboxylicacid,6-(1,1-dimethylethyl)9-(phenylmethyl)ester stands out due to its specific ring size and the presence of both tert-butyl and phenylmethyl ester groups
Propiedades
Fórmula molecular |
C20H29N3O4 |
|---|---|
Peso molecular |
375.5 g/mol |
Nombre IUPAC |
6-O-benzyl 9-O-tert-butyl 2,6,9-triazaspiro[3.6]decane-6,9-dicarboxylate |
InChI |
InChI=1S/C20H29N3O4/c1-19(2,3)27-18(25)23-10-9-22(14-20(15-23)12-21-13-20)17(24)26-11-16-7-5-4-6-8-16/h4-8,21H,9-15H2,1-3H3 |
Clave InChI |
ZWDYYPZFZZNFTB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCN(CC2(C1)CNC2)C(=O)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B13127538.png)
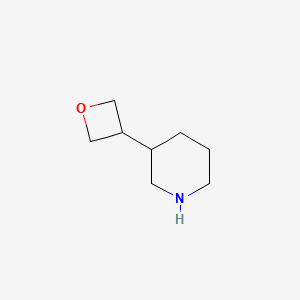
![2-Phenyl[1,2,4]triazolo[1,5-c]pyrimidine-7,8-diamine](/img/structure/B13127543.png)
![3'-Bromo-[1,1'-biphenyl]-4-carbonylchloride](/img/structure/B13127547.png)
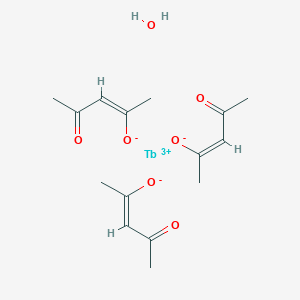

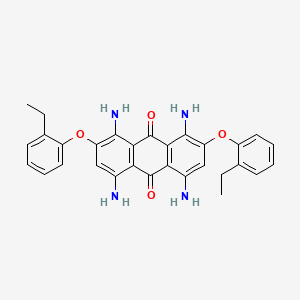
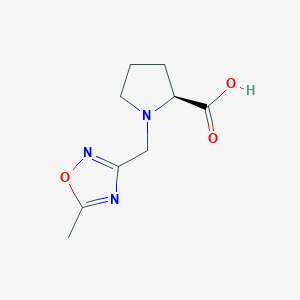

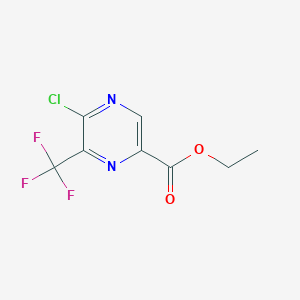
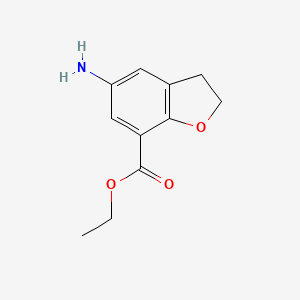

![9,10-Anthracenedione, 1,5-bis[(4-hydroxybutyl)amino]-](/img/structure/B13127616.png)
